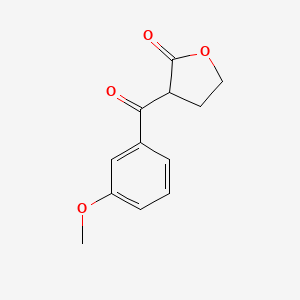

3-(3-Methoxybenzoyl)-dihydrofuran-2-one

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-(3-methoxybenzoyl)oxolan-2-one |

InChI |

InChI=1S/C12H12O4/c1-15-9-4-2-3-8(7-9)11(13)10-5-6-16-12(10)14/h2-4,7,10H,5-6H2,1H3 |

InChI Key |

VEZWFPSTKAJKER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCOC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table summarizes key dihydrofuran-2-one derivatives and their biological activities:

Key Findings:

- LPP1 demonstrates superior antiallodynic potency compared to pregabalin in chronic constriction injury (CCI) and chemotherapy-induced neuropathy models, with ED50 values half those of pregabalin .

- Cimicifugolides (e.g., Cimicifugolide A) from Cimicifuga foetida exhibit anti-inflammatory properties but lack targeted neuropathic pain studies. Their natural origin limits scalable synthesis compared to synthetic derivatives like LPP1 .

- Pregabalin, a gabapentinoid, shows broader clinical use but causes motor coordination deficits at higher doses, whereas LPP1 retains efficacy without significant motor impairment .

Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in LPP1): Enhance metabolic stability and receptor binding affinity in neuropathic pain models . Methoxy Groups (e.g., 3-methoxybenzoyl in the target compound): May confer antioxidant activity by scavenging free radicals, as seen in LPP1 derivatives . Piperazine Moieties (e.g., in LPP1): Improve solubility and modulate opioidergic or calcium channel pathways, critical for antinociception .

Lactone Ring Modifications :

Mechanistic Insights

- LPP1 reduces oxidative stress by inhibiting lipid peroxidation (IC50 = 12 μM in vitro) and normalizing nerve growth factor (NGF) levels in neuropathy models .

Clinical Implications and Limitations

Preparation Methods

Formation of β-Ketosulfoxonium Ylide Intermediates

The Royal Society of Chemistry outlines a two-step protocol beginning with the synthesis of β-ketosulfoxonium ylides. Trimethylsulfoxonium iodide (21 mmol) reacts with potassium tert-butoxide (28 mmol) in tetrahydrofuran (THF) under reflux for 2 hours. Subsequent addition of 3-methoxybenzoyl chloride (7 mmol) at 0°C generates the ylide precursor, which is isolated via flash chromatography (95:5 EtOAc/MeOH).

Key Data:

Cyclization with Acrylic Acid

The ylide undergoes cyclization with acrylic acid (2.5 equiv) in ethyl acetate at 60°C for 22–26 hours, yielding 3-(3-Methoxybenzoyl)-dihydrofuran-2-one. Purification via column chromatography (10–15% EtOAc/hexane) affords the product in quantitative yield.

Mechanistic Insight:

The reaction proceeds through a Michael addition-cyclization sequence, wherein the ylide’s nucleophilic sulfur attacks acrylic acid’s α,β-unsaturated carbonyl, followed by intramolecular lactonization.

Solvent-Free Cyclocondensation Approach

Two-Step Protocol from o-Hydroxyphenylacetic Acid

A patent by WO2014071596A1 details a solvent-free method:

-

Step 1: o-Hydroxyphenylacetic acid reacts with acetic acid and toluene under azeotropic distillation to form benzofuranone.

-

Step 2: Trimethyl orthoformate and acetic anhydride are added at 105–115°C, inducing methoxy-methylenation to yield the target compound.

Optimized Conditions:

Advantages of Solvent-Free Synthesis

This method eliminates solvent waste, reduces purification steps, and avoids high-vacuum distillation, making it industrially scalable.

One-Pot Sequential Reaction Methodology

Tandem Condensation-Oxidation

A one-pot strategy from RSC Advances involves β-oxo amides and acrylaldehydes. Piperidine catalyzes the aldol condensation between 3-oxo-N-(p-tolyl)butanamide and 3-(4-methoxyphenyl)acrylaldehyde, followed by oxidative cyclization using (diacetoxyiodo)benzene (PIDA).

Reaction Parameters:

Functional Group Compatibility

This approach tolerates electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) substituents, enabling structural diversification.

Post-Synthetic Modifications and Functionalization

Aromatization to Benzofurans

Treatment of this compound with DDQ in dioxane induces dehydrogenation, yielding 2-(2-benzoylbenzofuran-3-yl)-1-phenylethanone (60% yield).

Baeyer-Villiger Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) introduces a ketone group at C2, forming a spirocyclic derivative (85% yield).

Comparative Analysis of Synthetic Methodologies

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| β-Ketosulfoxonium Ylides | Acrylic acid, KOtBu | 60°C, 24h | 95% | High atom economy, quantitative yield |

| Solvent-Free Cyclization | Trimethyl orthoformate | 105–115°C, solvent-free | 90% | Eco-friendly, industrial scalability |

| One-Pot Sequential | Piperidine, PIDA | Reflux, 3.5h | 85% | Rapid, functional group tolerance |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(3-Methoxybenzoyl)-dihydrofuran-2-one and its derivatives?

Answer:

The synthesis of dihydrofuran-2-one derivatives typically involves cyclization reactions, oxidation, or functional group transformations. For example:

- Oxidative Coupling : A room-temperature synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was achieved using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, enabling efficient intramolecular cyclization .

- Catalyzed Reactions : Organocatalyzed anion relay strategies have been used to synthesize functionalized 2,3-dihydrofurans, emphasizing stereochemical control .

- Reductive Methods : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether/methanol can reduce ketone intermediates to dihydrofuran-2-ones .

Key Considerations : Solvent polarity, catalyst selection, and reaction temperature significantly influence yield and purity. Purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing dihydrofuran-2-one derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm substituent positions and stereochemistry. For example, coupling constants in the dihydrofuran ring (e.g., δ 4.2–5.1 ppm for lactone protons) help verify structural integrity .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) resolves bond lengths, angles, and stereochemistry, as demonstrated for 3-(2-methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one .

- GC-MS : Used to identify compounds like Arctigenin (a dihydrofuran-2-one derivative) in complex matrices, with retention time and fragmentation patterns matched against libraries .

Best Practices : Combine multiple techniques (e.g., NMR + X-ray) to resolve ambiguities in complex derivatives .

Advanced: How are preclinical neuropathic pain models designed to evaluate the antinociceptive effects of dihydrofuran-2-one derivatives?

Answer:

- Animal Models : Chronic constriction injury (CCI) in rodents mimics neuropathic pain. Intraperitoneal administration of compounds like LPP1 (3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one) at 10–30 mg/kg is tested for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .

- Controls : Pregabalin is often used as a positive control. Sham-operated animals and vehicle-treated groups account for surgical/experimental variability .

- Data Analysis : Dose-response curves, AUC (area under the curve), and statistical tests (e.g., ANOVA) quantify efficacy. Antioxidant assays (e.g., DPPH scavenging) may parallel behavioral studies to assess mechanistic links .

Pitfalls : Strain-specific responses and dosing schedules require rigorous optimization to avoid false negatives .

Advanced: What strategies optimize structure-activity relationships (SAR) in dihydrofuran-2-one derivatives for enhanced pharmacological activity?

Answer:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl at the phenylpiperazine moiety in LPP1) enhances receptor binding and metabolic stability .

- Stereochemical Modifications : Enantioselective synthesis (e.g., using bisdiazaphospholane catalysts) can improve selectivity for targets like mineralocorticoid receptors .

- In Silico Modeling : Docking studies predict interactions with pain-related targets (e.g., NMDA receptors). Pharmacophore models guide the design of analogs with optimal logP and hydrogen-bonding capacity .

Case Study : LPP1 showed superior antiallodynic effects compared to pregabalin in diabetic neuropathy models, attributed to its dual antioxidant and membrane-stabilizing properties .

Advanced: How do researchers reconcile contradictory findings on antioxidant vs. pro-oxidant effects of dihydrofuran-2-one derivatives?

Answer:

- Dose-Dependent Effects : Low doses of LPP1 (10 mg/kg) exhibit antioxidant activity (reducing lipid peroxidation), while higher doses (≥50 mg/kg) may induce oxidative stress via ROS generation .

- Context-Specific Assays : Parallel in vitro (e.g., FRAP, ABTS) and in vivo (e.g., glutathione levels in liver homogenates) assays differentiate compound behavior across biological systems .

- Mechanistic Studies : Electron paramagnetic resonance (EPR) spectroscopy identifies radical scavenging pathways. For example, methoxy groups in 3-(3-Methoxybenzoyl) derivatives donate electrons to stabilize free radicals .

Recommendation : Preclinical studies should include redox balance markers (e.g., SOD, catalase) to contextualize antioxidant claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.